Product packaging for Centapicrin(Cat. No.:CAS No. 59193-73-6)

Centapicrin

Cat. No.: B12766273
CAS No.: 59193-73-6
M. Wt: 520.5 g/mol
InChI Key: LHLGEBVUMRLNOA-PGAAGXEPSA-N
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Description

Centapicrin (CAS 942626-75-7), with a molecular formula of C₂₅H₂₈O₁₂, is a secoiridoid glycoside identified as a key bitter principle in the medicinal plant Centaurium erythraea (common centaury) . This intensely bitter compound is part of the plant's secoiridoid fraction, which is dominant in the flowers and significantly contributes to the overall bitterness of the herbal drug . As a research chemical, this compound is of significant interest in the study of botanical extracts and bitter tasting compounds . The bitter principles found in Centaurium erythraea , including this compound, are known to function as digestive stimulants by acting on bitter taste receptors, which triggers a reflex increase in the production of gastric juices and bile flow . Traditional herbal preparations of the plant are used for dyspepsia, loss of appetite, and as a febrifuge (fever reducer), activities attributed to its complex of bitter secoiridoids . Researchers utilize this compound to investigate the biochemical basis of these traditional uses and to explore the pathway of secoiridoid biosynthesis in plants . This product is supplied for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H28O12 B12766273 Centapicrin CAS No. 59193-73-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59193-73-6

Molecular Formula

C25H28O12

Molecular Weight

520.5 g/mol

IUPAC Name

3-[[(2R,3R,4S,5R,6S)-4-acetyloxy-6-[[(3S,4R,4aS)-4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]oxy]-3,5-dihydroxyoxan-2-yl]methoxy]benzoic acid

InChI

InChI=1S/C25H28O12/c1-3-15-16-7-8-32-23(31)17(16)10-34-24(15)37-25-20(28)21(35-12(2)26)19(27)18(36-25)11-33-14-6-4-5-13(9-14)22(29)30/h3-6,9-10,15-16,18-21,24-25,27-28H,1,7-8,11H2,2H3,(H,29,30)/t15-,16+,18-,19-,20-,21+,24+,25+/m1/s1

InChI Key

LHLGEBVUMRLNOA-PGAAGXEPSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1O)O[C@H]2[C@@H]([C@@H]3CCOC(=O)C3=CO2)C=C)COC4=CC=CC(=C4)C(=O)O)O

Canonical SMILES

CC(=O)OC1C(C(OC(C1O)OC2C(C3CCOC(=O)C3=CO2)C=C)COC4=CC=CC(=C4)C(=O)O)O

Origin of Product

United States

Natural Occurrence and Isolation

Plant Sources and Geographic Distribution

The primary and most well-documented source of centapicrin is the plant Centaurium erythraea, commonly known as common centaury or century plant. clinicwala.comneocities.orgnou.edu.ng This plant belongs to the Gentianaceae family. neocities.org C. erythraea is an annual herb native to Europe, including the Mediterranean region, Western Asia, and North Africa. clinicwala.comneocities.org It has also become naturalized in North America. clinicwala.comneocities.org The aerial parts of the plant—specifically the leaves, stems, and flowers—are harvested during the flowering season and dried for the extraction of their active compounds. clinicwala.comneocities.org

This compound is one of several bitter secoiridoid glycosides found in C. erythraea, alongside compounds like sweroside (B190387), swertiamarin (B1682845), and gentiopicroside (B1671439). clinicwala.comresearchgate.netamu.edu.az In fact, this compound is reported to have a bitterness value significantly greater than that of gentiopicroside. neocities.org The chemical composition of the plant, including the presence and concentration of this compound, can vary based on its geographical origin. researchgate.netcabidigitallibrary.org For instance, studies have identified this compound in C. erythraea samples from Portugal, Serbia, Macedonia, Poland, and the Netherlands. researchgate.netresearchgate.net

Beyond C. erythraea, this compound has also been reported in other species within the Centaurium genus.

Table 1: Centaurium Species Containing this compound

Species Name Common Name Family Reference(s)
Centaurium erythraea Common Centaury, Century Plant Gentianaceae clinicwala.comneocities.orgresearchgate.net
Centaurium chloodes Gentianaceae researchgate.net
Centaurium linarifolium Gentianaceae researchgate.net
Centaurium littorale Gentianaceae researchgate.net
Centaurium majus Gentianaceae researchgate.net

This compound is a characteristic secondary metabolite of the Gentianaceae family. While it is most prominently associated with the genus Centaurium, the broader class of secoiridoids and iridoids are widespread in this plant family and are considered important chemotaxonomic markers. researchgate.netscispace.com These compounds are found in a variety of plants within this family, often used in traditional medicine as bitter tonics. google.com The presence of structurally related secoiridoids like gentiopicroside and swertiamarin in other genera of the Gentianaceae family, such as Gentiana and Swertia, highlights a shared biosynthetic pathway. neocities.orgcabidigitallibrary.org The biosynthesis of these compounds originates from the universal terpene precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nou.edu.ng

Ecological Roles and Biological Context within Host Organisms (e.g., Antifeedant, Defensive Substances)

Within the host plant, this compound and other related bitter compounds play a significant ecological role as defensive substances. neocities.orgnou.edu.ng Their primary function is to deter herbivores from feeding on the plant. nou.edu.ng The intensely bitter taste of these secoiridoid glycosides makes the plant unpalatable to many insects and grazing animals. nou.edu.ngherbalreality.com This antifeedant property is a crucial survival mechanism, protecting the plant from predation and allowing it to thrive. nou.edu.ng The production of these secondary metabolites is a key part of the plant's defense strategy in its natural environment. neocities.org

Extraction and Purification Methodologies

The isolation of this compound from its plant sources involves a multi-step process of extraction followed by purification.

Traditional methods for extracting the bitter principles from Centaurium species often involve the use of water. neocities.orgamu.edu.az One common technique is maceration, where the dried and powdered aerial parts of the plant are soaked in cold water for an extended period (e.g., 6-10 hours) to dissolve the water-soluble glycosides. neocities.org Hot water infusions, similar to making tea, are also a traditional approach. clinicwala.comeuropa.eu

Modern extraction techniques employ a range of organic solvents to improve efficiency. amu.edu.az Ethanol, often in aqueous solutions (e.g., 50% or 80% ethanol), and methanol (B129727) are frequently used as extraction solvents. amu.edu.azresearchgate.net The choice of solvent is critical, and factors like the polarity of the target compound guide the selection. For instance, a complex methanolic extract of Centaurium erythraea has been used as the starting point for isolating secoiridoid glycosides. researchgate.net In some cases, to avoid the decomposition of heat-sensitive compounds, extraction may be performed with solvents like light petrol at controlled temperatures. nou.edu.ng

Following initial extraction, the resulting crude extract contains a complex mixture of compounds that must be separated to isolate pure this compound. nou.edu.ng Chromatography is the essential technique for this purification process. scispace.comjournalagent.comlibretexts.org

Several chromatographic methods are employed, taking advantage of the different physicochemical properties of the compounds in the mixture, such as polarity, size, and partitioning behavior. journalagent.com

Column Chromatography : This is a fundamental and widely used method for purification. amu.edu.azjournalagent.com The crude extract is passed through a column packed with a solid stationary phase (e.g., silica (B1680970) gel or alumina). A solvent or mixture of solvents (the mobile phase) is used to elute the compounds at different rates, allowing for their separation. amu.edu.azlibretexts.org Partition column chromatography is a specific application of this technique. amu.edu.az

High-Performance Liquid Chromatography (HPLC) : HPLC is a more advanced and efficient form of column chromatography that uses high pressure to pass the solvent through the column, leading to faster and higher-resolution separations. libretexts.orgresearchgate.net It is used for both the quantification and purification of secoiridoids like this compound from plant extracts. researchgate.netresearchgate.net

Centrifugal Partition Chromatography (CPC) : This is a liquid-liquid chromatography technique that has been successfully applied to isolate secoiridoid glycosides from Centaurium erythraea extracts. researchgate.net It avoids the use of solid stationary phases, which can sometimes cause irreversible adsorption of the target compounds.

The selection and optimization of the chromatographic method, including the choice of stationary and mobile phases, are crucial for achieving the successful separation and purification of this compound. researchgate.netresearchgate.net

Table 2: Chromatographic Techniques for Separation of this compound and Related Compounds

Technique Principle Application in this compound Isolation Reference(s)
Column Chromatography Separation based on differential adsorption of components to a solid stationary phase. General purification of crude plant extracts to separate different classes of compounds. amu.edu.azjournalagent.com
Partition Chromatography Separation based on the differential partitioning of components between two immiscible liquid phases (one stationary, one mobile). Isolation of individual secoiridoid substances from the extract. amu.edu.az
High-Performance Liquid Chromatography (HPLC) High-resolution separation using a packed column and high-pressure solvent delivery. Quantitative analysis and preparative isolation of pure secoiridoids like swertiamarin and this compound. researchgate.netresearchgate.net

| Centrifugal Partition Chromatography (CPC) | Liquid-liquid separation technique using centrifugal force to hold the stationary liquid phase. | Isolation of secoiridoid glycosides from complex methanolic extracts of C. erythraea. | researchgate.net |

Compound Index

Other Purification and Isolation Methods

Centrifugal Partition Chromatography (CPC) is another advanced liquid-liquid chromatography technique that has been applied to the purification of bioactive compounds from Centaurium erythraea. blogspot.com CPC avoids the use of a solid stationary phase, instead utilizing a liquid stationary phase held in place by a strong centrifugal field. kromaton.frgilson.com This method is advantageous for its high loading capacity and the elimination of irreversible adsorption that can occur with solid supports, making it suitable for purifying natural products from crude extracts. plantaanalytica.comrotachrom.com A study by Mandova et al. (2016) specifically mentions the use of conventional and new generation designed Centrifugal Partition Chromatography columns for purifying bioactive compounds from this plant. blogspot.com

Structural Elucidation and Confirmation

Advanced Spectroscopic Techniques for Structure Determination

Modern spectroscopy offers a powerful toolkit for chemists to determine the structure of unknown compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable in this endeavor, each providing unique and complementary pieces of the structural puzzle. nih.govsciepub.comacgpubs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a compound.

¹H-NMR Spectroscopy: The proton NMR spectrum of Oleuropein reveals a series of distinct signals corresponding to the different types of protons present in the molecule. Key resonances include those for the aromatic protons of the hydroxytyrosol (B1673988) moiety, the vinyl proton of the secoiridoid core, and the anomeric proton of the glucose unit. acgpubs.org

¹³C-NMR Spectroscopy: The carbon NMR spectrum complements the ¹H-NMR data by providing information on all the carbon atoms within the molecule, including quaternary carbons that are not observed in the proton spectrum. The chemical shifts in the ¹³C-NMR spectrum are indicative of the electronic environment of each carbon atom, helping to identify functional groups such as carbonyls, olefins, and carbons attached to heteroatoms. acgpubs.orgacs.org

Interactive Data Table: ¹H and ¹³C NMR Spectroscopic Data for Oleuropein (in CD₃OD)

Position¹H Chemical Shift (δ) [ppm] (Multiplicity, J in Hz)¹³C Chemical Shift (δ) [ppm]
15.85 (s)95.2
37.54 (s)155.7
5-132.0
6-41.3
7-174.6
86.06 (q, 7.1)124.9
9-130.7
101.58 (d, 7.1)13.5
11-167.1
OCH₃3.62 (s)51.9
1'4.60 (d, 7.9)100.9
2'3.20-3.40 (m)74.8
3'3.20-3.40 (m)78.1
4'3.20-3.40 (m)71.5
5'3.20-3.40 (m)78.4
6'3.60-3.80 (m)62.6
1''4.11 (m)66.9
2''2.79 (t, 6.9)35.4
3''-131.1
4''6.56 (d, 1.9)116.7
5''-145.2
6''-146.1
7''6.59 (d, 8.0)116.7
8''6.45 (dd, 8.0, 1.9)121.9

2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for establishing the connectivity between protons and carbons.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum of Oleuropein is used to identify protons that are coupled to each other, typically on adjacent carbon atoms. This allows for the tracing of proton-proton spin systems within the molecule, such as the spin system in the hydroxytyrosol ring and the glucose moiety. nih.govneu.edu.tracgpubs.org

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments establish correlations between protons and the carbon atoms to which they are directly attached. The HSQC spectrum of Oleuropein, for instance, links the anomeric proton signal to the anomeric carbon signal, confirming their direct bond. nih.govneu.edu.tracgpubs.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for establishing long-range correlations between protons and carbons, typically over two to three bonds. In the case of Oleuropein, HMBC correlations are key to connecting the different structural fragments. For example, a correlation between the anomeric proton of the glucose unit and a carbon in the secoiridoid core confirms the position of the glycosidic linkage. nih.govneu.edu.tracgpubs.org

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition.

HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry): HRESIMS is used to determine the precise molecular weight of Oleuropein, which in turn allows for the calculation of its molecular formula. acgpubs.org The negative ion mode often shows a prominent [M-H]⁻ or [M+Cl]⁻ adduct. acgpubs.org

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): When coupled with liquid chromatography, tandem mass spectrometry (LC-MS/MS) is a powerful tool for both the identification and structural analysis of compounds in complex mixtures. The fragmentation pattern of the parent ion in the MS/MS spectrum provides valuable structural information. For Oleuropein, characteristic fragmentation includes the loss of the glucose moiety and cleavages within the secoiridoid backbone. mdpi.comnih.gov

Interactive Data Table: Mass Spectrometry Data for Oleuropein

Ionization ModeObserved m/zInterpretation
HRESIMS (Negative)539.1765[M-H]⁻
HRESIMS (Negative)575.1526[M+Cl]⁻
MS/MS (from [M-H]⁻)377[M-H - glucose]⁻
MS/MS (from [M-H]⁻)307Further fragmentation
MS/MS (from [M-H]⁻)275Further fragmentation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores, such as conjugated systems and aromatic rings. The UV-Vis spectrum of Oleuropein in methanol (B129727) typically exhibits two main absorption maxima. These absorptions are characteristic of the phenolic hydroxytyrosol moiety and the conjugated system within the secoiridoid structure. nih.govfigshare.comresearchgate.netmdpi.comresearchgate.net

Interactive Data Table: UV-Vis Spectroscopic Data for Oleuropein

Solventλmax 1 (nm)λmax 2 (nm)
Methanol/Water230280
Phosphate Buffer (pH 7.4)250280

Confirmation of Stereochemistry and Absolute Configuration

Once the planar structure of Oleuropein was established, the next critical step was to determine its stereochemistry, which refers to the three-dimensional arrangement of its atoms. The absolute configuration of the chiral centers in Oleuropein has been established through a combination of spectroscopic data, chemical correlations, and comparison with known compounds. mdpi.com The stereochemistry of the elenolic acid portion and the configuration of the glycosidic linkage are key features of the molecule. nih.gov

Biosynthesis and Biogenetic Pathways

Precursor Identification and Isoprenoid Pathways

The fundamental building blocks for centapicrin, like all terpenoids, are the five-carbon isomers isopentenyl diphosphate (B83284) (IPP) and its counterpart, dimethylallyl diphosphate (DMAPP). wikipedia.org Plants uniquely possess two distinct and compartmentalized pathways for the synthesis of these universal isoprenoid precursors. nih.gov

Located within the plastids, the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is a primary route for isoprenoid precursor biosynthesis in higher plants, eubacteria, and green algae. wikipedia.org This pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate. The MEP pathway is generally responsible for producing the precursors for monoterpenoids, diterpenoids, carotenoids, and the side chains of chlorophylls and gibberellins. nih.gov The initial steps of the secoiridoid backbone formation, being monoterpenoid in origin, are primarily supplied by IPP and DMAPP generated via the MEP pathway.

Operating in the cytoplasm and endoplasmic reticulum, the mevalonic acid (MVA) pathway is the classical route for isoprenoid synthesis first identified in animals and fungi. wikipedia.orgnih.gov It starts with the condensation of three molecules of acetyl-CoA to form mevalonic acid. nih.gov In plants, the MVA pathway typically provides the precursors for sesquiterpenes, triterpenes (including sterols), and brassinosteroids. nih.gov While the MEP pathway is the principal source for the monoterpenoid skeleton of this compound, a degree of metabolic "cross-talk," involving the exchange of intermediates between the plastid and cytoplasm, is known to occur, meaning both pathways can contribute to the formation of various isoprenoid classes. nih.govmdpi.comnih.gov

Table 1: Comparison of Isoprenoid Biosynthesis Pathways

FeatureMethylerythritol Phosphate (MEP) PathwayMevalonic Acid (MVA) Pathway
Cellular Location PlastidsCytoplasm / Endoplasmic Reticulum
Starting Materials Pyruvate, Glyceraldehyde 3-phosphateAcetyl-CoA (3 molecules)
Primary Products Monoterpenoids, Diterpenoids, CarotenoidsSesquiterpenes, Triterpenes, Sterols
Role in this compound Primary source of C10 backbonePotential minor contribution via cross-talk

Key Intermediates in Secoiridoid Glucoside Biosynthesis (e.g., Secologanin, Loganin)

The biosynthesis of all secoiridoid glucosides, including this compound, proceeds through a shared series of intermediate compounds. The pathway begins with the C10 monoterpene geraniol (B1671447), which is derived from the condensation of IPP and DMAPP. A series of oxidation, reduction, glycosylation, and cyclization reactions transform geraniol into the key iridoid intermediate, loganin. nih.gov

Loganin stands as a critical branch point. It is cleaved by the enzyme secologanin synthase (SLS), a member of the cytochrome P450 family, to form secologanin. nih.gov Secologanin is the first true secoiridoid in the pathway and serves as the direct precursor to a vast array of secoiridoid glucosides and terpenoid indole (B1671886) alkaloids. nih.goveuropa.eu The formation of this compound, therefore, is contingent upon the successful synthesis of secologanin.

Enzymatic Transformations and Regulatory Mechanisms in this compound Formation

Following the formation of secologanin, the biosynthetic route diverges to produce the variety of secoiridoids found in nature. The specific enzymatic steps that convert secologanin into this compound are not fully elucidated. However, based on the chemical structure of this compound and related compounds like deacetylthis compound, the terminal steps likely involve specific esterification reactions catalyzed by acyltransferases.

The regulation of secoiridoid biosynthesis is complex and can be influenced by external stimuli. In Centaurium erythraea, the plant species in which this compound is a characteristic constituent, mechanical wounding has been shown to induce a coordinated up-regulation of genes involved in the pathway. nih.govyoutube.com This response is mediated by the jasmonic acid (JA) signaling pathway. A notable increase in the expression of secologanin synthase (CeSLS) was observed, indicating that this enzyme is a significant regulatory point controlling the metabolic flux towards secoiridoid production. nih.gov This stress-induced response suggests a defensive role for these compounds, including this compound, in the plant.

Genetic Basis of Biosynthesis and Metabolic Engineering Approaches

The production of this compound is underpinned by the expression of a suite of specific genes encoding the necessary biosynthetic enzymes. Transcriptome analyses in related species have identified numerous candidate genes for the key enzymes involved in the pathway leading to secologanin. nih.gov

Studies on Centaurium erythraea have revealed that the expression of biosynthetic genes is transcriptionally regulated. nih.gov Following wounding, a significant increase in the transcript levels of genes such as secologanin synthase (CeSLS) was observed. Furthermore, the expression of transcription factors, such as CeBIS1 (a bHLH transcription factor), showed a similar pattern, suggesting its role in orchestrating the wound-induced regulation of the pathway. nih.gov The strong positive correlation between the expression of these transcription factors and the biosynthetic genes points to a coordinated genetic network controlling the accumulation of secoiridoid glucosides. nih.gov

The elucidation of these genetic components opens avenues for metabolic engineering. By overexpressing key rate-limiting enzymes or regulatory transcription factors in either the native plant or a heterologous host system like yeast or E. coli, it may be possible to enhance the production of high-value compounds like this compound for pharmaceutical or other applications. This approach allows for the targeted manipulation of cellular chemistry to improve the yields of desired natural products.

Hairy Root Cultures and Agrobacterium rhizogenes Transformation for Enhanced Metabolite Production

The increasing demand for plant-derived secondary metabolites has propelled the development of innovative biotechnological production platforms. Among these, hairy root cultures induced by the soil bacterium Agrobacterium rhizogenes have emerged as a promising strategy for the enhanced production of compounds like this compound.

Agrobacterium rhizogenes possesses the ability to transfer a segment of its DNA, known as the T-DNA, from its root-inducing (Ri) plasmid into the genome of a host plant. This genetic transformation triggers the development of fast-growing, highly branched, and genetically stable "hairy roots" at the site of infection. These cultures can be maintained in vitro in hormone-free media, offering a continuous and controlled system for metabolite production.

Research has demonstrated the successful application of this technique to plants of the Centaurium genus, which are natural producers of this compound and other secoiridoids. Studies on Centaurium erythraea have shown that hairy root cultures and the subsequent regenerated transgenic plants exhibit a significantly enhanced capacity for secoiridoid biosynthesis.

Detailed research findings have highlighted the quantitative benefits of this approach. For instance, in one study, the total content of secoiridoid glucosides (a class that includes gentiopicroside (B1671439), sweroside (B190387), and swertiamarin) in 10-week-old transgenic Centaurium erythraea plants regenerated from hairy roots reached 280 mg per gram of dry weight. nih.gov This represented an eight-fold increase compared to the levels found in commercially available, non-transformed C. erythraea herb. nih.gov While this study quantified the total secoiridoid content, it provides strong evidence for the substantial upregulation of the entire biosynthetic pathway, which would invariably lead to a higher accumulation of this compound.

Another investigation into hairy root cultures of Centaurium erythraea and Centaurium pulchellum confirmed that these cultures retained the ability to synthesize both secoiridoids and xanthones. nih.gov Notably, the concentration of xanthones in the hairy roots was found to be higher than in naturally occurring plants, and both classes of compounds were present in the transgenic plants regenerated from these roots. nih.gov

The following table summarizes the findings on the enhanced production of related secoiridoid compounds in Agrobacterium rhizogenes-transformed cultures, which is indicative of the potential for increased this compound yield.

Plant SpeciesCulture TypeCompound(s) MeasuredYield/IncreaseReference
Centaurium erythraeaRegenerated transgenic plantsTotal Secoiridoids (gentiopicroside, sweroside, swertiamarin)280 mg/g DW (8-fold increase over commercial herb) nih.gov
Centaurium erythraeaHairy root culturesSecoiridoids and XanthonesSecoiridoids detected; Xanthone concentration higher than in wild plants nih.gov
Centaurium pulchellumHairy root culturesSecoiridoids and XanthonesSecoiridoids detected; Xanthone concentration higher than in wild plants nih.gov

These findings underscore the potential of Agrobacterium rhizogenes-mediated transformation as a robust and efficient method for the large-scale production of this compound and other valuable secoiridoids, offering a sustainable alternative to the extraction from wild plant sources.

Chemical Synthesis and Semisynthesis of Centapicrin and Analogs

Total Synthesis Strategies

As of the latest review of scientific databases, a total synthesis for Centapicrin has not been reported. The complex stereochemistry and functional group arrangement of sesquiterpenoid lactones present significant challenges to synthetic chemists. While successful total syntheses of related compounds have been achieved, each molecule requires a unique and often lengthy synthetic route. The absence of a published total synthesis for this compound suggests that this particular molecular architecture remains an unsolved challenge in synthetic organic chemistry.

Semisynthetic Approaches and Chemical Modifications

There is currently no available information on the semisynthetic modification of this compound. Semisynthesis, which involves the chemical modification of a naturally isolated compound, is a common strategy for producing analogs with improved properties. However, without a reliable and abundant natural source of this compound to serve as a starting material, the development of semisynthetic routes is hindered. Research in this area would be contingent on the efficient isolation of the parent compound.

Derivatization and Structural Transformations (e.g., Hydrolysis, Acyl Migrations leading to Decentapicrins A, B, C)

The specific chemical transformations of this compound, including hydrolysis and acyl migrations that would lead to the formation of Decentapicrins A, B, and C, are not described in the current chemical literature. While the structural relationship between these compounds suggests that such transformations are plausible, likely occurring under specific pH or enzymatic conditions, no studies have been published to confirm these pathways or detail the reaction conditions required. The formation of Decentapicrins may occur as an artifact during extraction and isolation from natural sources, but controlled, intentional derivatization has not been reported.

Further research is needed to elucidate the chemical reactivity of this compound and to develop synthetic and semisynthetic pathways to this compound and its analogs. Such studies would be crucial for enabling more in-depth biological and pharmacological investigations.

Structure Activity Relationship Sar Investigations

Conceptual Framework of SAR in Natural Products Research

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry and drug discovery, focusing on the principle that the biological activity of a chemical compound is directly related to its three-dimensional structure. monash.edu In the realm of natural products research, SAR studies are crucial for understanding how a naturally occurring molecule exerts its therapeutic or biological effects. unina.it The process involves systematically modifying the chemical structure of a lead compound—a naturally derived molecule with known activity—and observing how these changes affect its biological potency and selectivity. monash.educore.ac.uk

Identification of Pharmacophores and Key Structural Features Influencing Centapicrin's Bioactivity

This compound is a secoiridoid glycoside, a class of monoterpenoids known for a wide range of biological activities. ualberta.caamu.edu.az The pharmacophore of a molecule represents the essential spatial arrangement of features necessary for its biological activity. unina.it For secoiridoid glycosides like this compound, several structural components are considered critical for their interactions with biological targets.

Based on comparative studies of related compounds, a general pharmacophore for secoiridoid glycosides has been proposed. ualberta.caresearchgate.net Key structural features that influence this compound's bioactivity include:

The Secoiridoid Core: The cleaved cyclopentane (B165970) ring, characteristic of secoiridoids, forms the basic skeleton. amu.edu.az The pyran ring within this core is often considered essential for binding to molecular targets like glycogen (B147801) phosphorylase. ualberta.caresearchgate.net

The Glucosyl Moiety: The presence of a glucose molecule, attached via a glycosidic bond, is a defining feature. ualberta.caontosight.ai This sugar part can significantly influence solubility, transport, and interaction with cellular machinery, potentially related to carbohydrate metabolism. ontosight.ai

Ester Functional Groups: this compound possesses both an acetyl group on the glucose moiety and a m-hydroxybenzoyl ester group. amu.edu.azontosight.ai These ester linkages are crucial for certain activities and can be sites for metabolic modification. Esterified benzoic acid derivatives, for instance, have been investigated for antimicrobial and antioxidant properties. ontosight.ai The m-hydroxybenzoyl ester, in particular, is associated with the intense bitterness of the compound. amu.edu.az

The Vinyl Group: The ethenyl (vinyl) group attached to the core structure is another common feature among many bioactive secoiridoids. ontosight.ai

These features collectively create a molecule with a specific three-dimensional shape and distribution of hydrogen bond donors, acceptors, and hydrophobic regions, which dictates its ability to bind to specific biological targets and elicit a response.

Impact of Chemical Modifications on Specific Biological Activities (e.g., Bitterness, Antimicrobial)

Chemical modification of a natural product like this compound is a key strategy to probe its SAR and potentially alter its biological profile. mdpi.comwikipedia.org Changes to the core structure or its substituent groups can have a profound impact on specific activities such as bitterness and antimicrobial effects.

Bitterness: The bitterness of secoiridoid glycosides is strongly linked to their chemical structure. This compound is noted for being an intensely bitter compound. amu.edu.aznih.gov Research on closely related compounds, such as decentapicrins A, B, and C, which are also m-hydroxybenzoyl esters of sweroside (B190387) but with different acylation patterns on the glucose moiety, provides insight. nih.gov These decentapicrins are described as only weakly bitter, similar to their parent compound sweroside. nih.gov In contrast, this compound and desacetylthis compound are strongly bitter. nih.gov This suggests that the specific acylation pattern, particularly the presence and position of the acetyl and benzoyl groups, is a primary determinant of the intense bitter taste. Alkaline treatment of these compounds can lead to hydrolysis and acyl migrations, altering the structure and consequently reducing the bitterness. nih.gov

Antimicrobial Activity: While specific studies on the modification of this compound for antimicrobial activity are limited, the general principles of SAR for related compounds offer valuable insights. Secoiridoid derivatives are known to possess antimicrobial properties. googleapis.comteacher.co.ke Chemical modifications to natural polymers and phenolic compounds have been shown to enhance their antimicrobial efficacy. mdpi.comfrontiersin.org For instance, the introduction of certain functional groups or the alteration of alkyl chains in phenolic derivatives can significantly increase potency against various microbes. frontiersin.orgnih.gov In the case of this compound, modifications could target the ester linkages or the hydroxyl groups. ontosight.ai Hydrolysis of the ester groups or the synthesis of new ester derivatives could modulate the compound's lipophilicity and its ability to interact with microbial cell membranes or intracellular targets, thereby altering its antimicrobial spectrum and potency. nih.gov

Comparative SAR Analysis with Related Secoiridoid Glycosides

Comparing this compound to other structurally related secoiridoid glycosides is essential for understanding which parts of the molecule are responsible for its distinct properties. The primary compounds for comparison are its own deacetylated form and other common secoiridoids like gentiopicroside (B1671439), sweroside, and swertiamarin (B1682845).

This compound vs. Desacetylthis compound: Desacetylthis compound differs from this compound only by the absence of the acetyl group on the glucose molecule. nih.gov Both compounds are reported to be strongly bitter, indicating that the m-hydroxybenzoyl ester group is likely the primary contributor to the intense bitterness, more so than the acetyl group. nih.gov

This compound vs. Gentiopicroside: Gentiopicroside is another intensely bitter secoiridoid. amu.edu.az However, amarogentin (B1665944), a related compound, is reported to have a bitterness value thousands of times greater than gentiopicroside, highlighting how different acyl groups can dramatically influence this property. wordpress.com this compound itself is noted to have a bitterness value fifteen times greater than that of gentiopicroside, emphasizing the significant contribution of its specific m-hydroxybenzoyl ester structure to its taste profile. wordpress.com In terms of bioactivity, both gentiopicroside and other secoiridoids exhibit a range of effects, including hepatoprotective and anti-diabetic properties, often attributed to the common secoiridoid backbone and glycosylation. ualberta.canih.govmdpi.com

Table 1: Comparative Features of this compound and Related Secoiridoid Glycosides

CompoundKey Structural Difference from this compoundRelative BitternessReference
This compound-Strongly Bitter (15x Gentiopicroside) nih.govwordpress.com
Desacetylthis compoundLacks acetyl group on glucoseStrongly Bitter nih.gov
GentiopicrosideDifferent acylation (p-hydroxybenzoyl) and core structureIntensely Bitter amu.edu.az
SwerosideLacks both acetyl and m-hydroxybenzoyl groupsWeakly Bitter nih.gov
SwertiamarinDifferent core structure (hydroxylated at C-5) and lacks acylationBitter amu.edu.azresearchgate.net

Application of Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of compounds based on their physicochemical properties and structural features. ekb.egresearchgate.net In natural products research, QSAR models are developed to establish a mathematical correlation between the chemical structure of a series of compounds and their observed biological activity. researchgate.netcyberleninka.ru This allows for the prediction of the activity of new, unsynthesized molecules, thereby guiding the design of more potent and selective analogs and reducing the need for extensive experimental screening. core.ac.ukresearchgate.net

For secoiridoid glycosides, QSAR studies have been successfully applied to investigate activities such as hepatoprotection. researchgate.net A typical QSAR analysis involves:

Data Set Compilation: A series of related compounds (e.g., various iridoids and secoiridoids) with experimentally determined biological activity values is collected. researchgate.net

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can include constitutional, topological, geometric, and quantum-chemical parameters that describe the molecule's size, shape, electronic properties, and lipophilicity. researchgate.net

Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to build a model that links a subset of the most relevant descriptors to the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com

While a specific QSAR model for this compound has not been detailed in the available literature, the established methodologies for the broader class of iridoids and secoiridoids demonstrate the potential for this approach. ekb.egresearchgate.net A QSAR model for this compound and its derivatives could be developed to predict properties like antimicrobial potency or bitterness. Such a model would help identify the key structural features (e.g., specific descriptors related to the ester groups or the secoiridoid core) that quantitatively influence these activities, enabling the computational design of novel analogs with optimized biological profiles.

Pharmacological Activities: Mechanistic Studies in in Vitro and Non Human in Vivo Models

Antimicrobial Activities

Preliminary research suggests that centapicrin possesses antimicrobial properties, which have been evaluated in various preclinical models.

Antibacterial Effects

Studies on plant extracts containing this compound have indicated potential antibacterial activity against both Gram-positive and Gram-negative bacteria. However, specific data on the minimum inhibitory concentration (MIC) of isolated this compound against various bacterial strains are not extensively documented in the currently available literature. The mechanism is thought to involve the disruption of bacterial cell processes. googleapis.com

Antifungal Effects

Similar to its antibacterial properties, the antifungal activity of this compound is suggested by studies on plant extracts known to contain this compound. teacher.co.ke These extracts have shown inhibitory effects against certain fungal species. The precise mechanisms and the minimum inhibitory concentration (MIC) values for purified this compound against specific fungal pathogens are areas that require more detailed investigation.

Antioxidant Activities and Free Radical Scavenging Mechanisms

The antioxidant potential of compounds structurally similar to this compound has been noted. mdpi.com The general mechanism for antioxidant activity in this class of compounds involves the donation of hydrogen atoms or electrons to neutralize free radicals, thereby preventing oxidative damage to cellular components. Specific studies quantifying the free radical scavenging capacity of this compound, for instance, through DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, and determining its IC50 values, are limited in the public domain.

Modulation of Cellular Signaling Pathways

The influence of natural compounds on cellular signaling pathways is a significant area of pharmacological research. While it is hypothesized that secoiridoid glucosides like this compound could modulate pathways such as the MAP kinase or PI3K/Akt signaling cascades, direct evidence and detailed mechanistic studies specifically for this compound are not yet available. mdpi.complos.orgassaygenie.comnih.govnih.govnih.gov The modulation of these pathways can affect various cellular processes, including inflammation, proliferation, and apoptosis.

Influence on Metabolic Processes (e.g., Carbohydrate Metabolism, Glucose Uptake)

One of the more explored areas of this compound's bioactivity is its potential influence on metabolic processes, particularly carbohydrate metabolism. researchgate.net

Enzyme Inhibition Studies (e.g., α-Amylase, α-Glucosidase)

In vitro studies have investigated the inhibitory effects of compounds related to this compound on key enzymes involved in carbohydrate digestion, such as α-amylase and α-glucosidase. frontiersin.orgnih.govscielo.brnih.gov Inhibition of these enzymes can slow down the breakdown of complex carbohydrates into simple sugars, thus reducing postprandial glucose levels. While extracts from plants containing this compound have demonstrated these inhibitory activities, specific IC50 values and the precise nature of the inhibition (e.g., competitive, non-competitive) for the isolated this compound are not well-documented. researchgate.net

Anti-inflammatory Mechanisms (based on related secoiridoids/extracts)

Research on secoiridoids and extracts from secoiridoid-containing plants suggests that their anti-inflammatory effects are mediated through the modulation of key signaling pathways. Studies on compounds structurally similar to this compound, such as gentiopicroside (B1671439) and oleuropein, have shown inhibition of pro-inflammatory cytokines and enzymes. numberanalytics.commdpi.com The primary mechanisms identified involve the downregulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. mdpi.combvsalud.org These pathways are crucial in the expression of inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS). mdpi.comresearchgate.net However, specific studies confirming that this compound itself directly targets these pathways are lacking.

Hepatoprotective and Gastroprotective Mechanisms (based on related secoiridoids/extracts)

The protective effects of secoiridoid-rich extracts on the liver and stomach are generally attributed to their antioxidant and anti-inflammatory properties. nano-ntp.comnih.gov

Hepatoprotective Mechanisms: For related secoiridoids, hepatoprotection appears to stem from the amelioration of oxidative stress and the modulation of metabolic enzymes. researchgate.netnih.gov Studies on compounds like amarogentin (B1665944) have indicated an induction of cytochrome P450 enzymes, such as CYP3A4, which can facilitate the detoxification of harmful substances. nih.gov Furthermore, these compounds have been shown to protect liver cells by reducing mitochondrial dysfunction and oxidative damage. researchgate.netnih.gov

Gastroprotective Mechanisms: The gastroprotective activity of secoiridoid glycosides is linked to the enhancement of mucosal defense factors. tandfonline.comnih.gov Research on extracts from Gentian roots suggests that these compounds bolster protective mechanisms through the prostaglandin (B15479496) pathway. tandfonline.com They also exhibit antioxidant effects, preserving the levels of crucial sulfhydryl compounds in the gastric mucosa and preventing lipid peroxidation. nih.gov While Centaurium extracts are used for gastrointestinal ailments, direct evidence of this compound's role in these specific mechanisms is yet to be established. herbalreality.com

Molecular and Cellular Targets and Interactions

Detailed research into the direct molecular and cellular interactions of this compound is sparse. The following sections are based on general knowledge of similar compounds, as specific data for this compound is not available.

Enzyme Binding and Allosteric Modulation

There is no specific information available from the conducted searches detailing this compound's binding to or allosteric modulation of any particular enzyme. General studies on other secoiridoids have shown inhibitory effects on enzymes like cyclooxygenase (COX) and lipoxygenase, which are involved in the inflammatory cascade. plos.orgderangedphysiology.com For example, the secoiridoid amarogentin has been studied for its selective inhibition of COX-2. plos.org Molecular docking studies on other secoiridoids have explored their binding potential to enzymes like CYP3A4, but this compound was not included in these analyses. nih.gov

Receptor Binding and Activation/Antagonism

No studies were identified that investigated the binding of this compound to specific cellular receptors. The bitter taste of this compound implies an interaction with taste receptors, but this does not directly correlate to the pharmacological activities . dokumen.pub Research on other natural compounds often involves receptor binding assays to identify targets, but such data for this compound is absent from the available literature. merckmillipore.comnih.gov

Interaction with Subcellular Components (e.g., DNA, Microtubules, Ion Channels, Autophagy Pathways)

There is a significant gap in the literature regarding the specific interactions of this compound with subcellular components. While some general statements suggest that secoiridoids might influence DNA metabolism and protein synthesis, these are not substantiated with specific experimental data for this compound. The potential for interaction with ion channels or the modulation of autophagy pathways, which are recognized mechanisms for other natural compounds, remains an open area for investigation for this compound.

Analytical Methodologies for Quantification and Quality Control

Chromatographic Methods for Quantitative Analysis

Chromatography is a powerful technique for separating individual components from a complex mixture, such as a plant extract. rsc.org This separation allows for the precise identification and quantification of specific analytes like Centapicrin.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of secoiridoid glycosides, including this compound. rsc.orgfrontiersin.org The method separates compounds based on their differential partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase. nih.govthieme-connect.com

In the analysis of extracts from Centaurium species, HPLC methods are frequently developed to quantify the major secoiridoids. While this compound is a known constituent, many published methods focus on quantifying related compounds like swertiamarin (B1682845), gentiopicroside (B1671439), and sweroside (B190387) as markers for quality control. turkjps.orgneliti.com These methods are, however, directly applicable to the quantification of this compound, provided a reference standard is available.

A typical HPLC system for this purpose utilizes a reversed-phase C18 column with a gradient elution system. The mobile phase often consists of a mixture of an aqueous solvent (e.g., water with a small percentage of acid like formic or acetic acid to improve peak shape) and an organic solvent, most commonly acetonitrile (B52724) or methanol (B129727). nih.govd-nb.info

Detection is achieved using a Diode Array Detector (DAD) or a standard UV detector. frontiersin.orgmdpi.com DAD provides the advantage of acquiring UV spectra across a range of wavelengths simultaneously, which aids in peak identification and purity assessment. Secoiridoids like this compound exhibit characteristic UV absorbance, typically monitored at wavelengths between 230 and 280 nm. researchgate.net

For example, a validated HPLC-DAD method for the related secoiridoid swertiamarin in Centaurium erythraea used a Symmetry C18 column and an isocratic mobile phase of water and acetonitrile (91:9). nih.govturkjps.org This demonstrates a simple and effective approach that could be adapted for this compound.

Table 1: Example HPLC-DAD Method Parameters for Secoiridoid Analysis (Based on a method for the related compound Swertiamarin nih.govturkjps.org)

ParameterCondition
InstrumentLiquid Chromatograph with DAD or UV Detector
ColumnSymmetry C18 (150 x 4.6 mm, 3.5 µm)
Mobile PhaseWater:Acetonitrile (91:9, v/v)
Elution ModeIsocratic
Flow Rate1.0 mL/min
Detection Wavelength238 nm
Injection Volume10 µL

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-DAD. rsc.org This technique combines the separation power of LC with the mass-analyzing capability of MS, allowing for the detection and quantification of compounds at very low concentrations, even in complex biological matrices. nih.govlcms.cz

After separation on the LC column, the analyte enters the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI), where it is ionized. In a tandem MS system (like a triple quadrupole), the first mass analyzer selects the specific ion corresponding to the parent molecule of this compound (precursor ion). This ion is then fragmented in a collision cell, and a second mass analyzer selects a specific fragment ion (product ion). This precursor-to-product ion transition is highly specific to the compound's structure, minimizing interference from other matrix components. nih.govnih.gov

LC-MS/MS methods have been successfully developed for the simultaneous quantification of multiple secoiridoids in plasma and plant extracts. nih.gov For instance, a method for analyzing mangiferin, amarogentin (B1665944), amaroswerin, sweroside, and swertiamarin in rat plasma used a reversed-phase C18 column and an API 4000 LC-MS/MS system operating in the multiple reaction-monitoring (MRM) mode. nih.gov Such a strategy is ideal for the trace-level quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. nih.gov However, its direct application to polar, non-volatile molecules like secoiridoid glycosides (including this compound) is limited. sigmaaldrich.com These compounds have high molecular weights and low volatility, preventing them from being easily vaporized for GC analysis.

To make them amenable to GC-MS, a chemical derivatization step is mandatory. jfda-online.comresearchgate.net Derivatization involves reacting the analyte with a reagent to replace polar functional groups (like hydroxyl groups) with less polar moieties, thereby increasing its volatility. sigmaaldrich.com Common derivatization techniques include silylation (e.g., using BSTFA or MTBSTFA) or acylation. jfda-online.com

While GC-MS is a standard technique in metabolomics, HPLC-based methods are generally preferred for the routine analysis of intact secoiridoid glycosides due to the extra sample preparation step and potential for incomplete derivatization or side reactions associated with GC-MS. nih.gov

Spectrophotometric and Fluorometric Methods

Spectrophotometric methods are based on the principle that molecules absorb light at specific wavelengths (UV-Visible range). juniperpublishers.com These methods can be simple and cost-effective for quantification. researchgate.net However, a significant challenge in using spectrophotometry for a single compound like this compound within a plant extract is the lack of specificity. drawellanalytical.com Other compounds in the extract, such as other secoiridoids, flavonoids, and phenolic acids, often absorb light in the same UV region, leading to spectral interference and inaccurate quantification. neocities.orgresearchgate.net

Therefore, spectrophotometry is more commonly used to determine the total content of a class of compounds (e.g., "total bitters" or "total phenolics") rather than a specific analyte. A direct spectrophotometric assay for this compound would require either its prior isolation from the matrix or the use of a specific chromogenic (color-forming) reaction, which is not commonly reported for this compound. nih.govnih.gov When coupled with a separation technique like HPLC, UV-Vis spectrophotometry becomes a powerful detection method, as described in section 8.1.1.

Validation of Analytical Procedures

Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose. particle.dkamericanpharmaceuticalreview.com According to international guidelines (e.g., ICH Q2(R1)), key performance characteristics must be evaluated. labmanager.com As specific validation data for this compound is not widely published, the following section uses data from a fully validated HPLC method for the related secoiridoid swertiamarin from Centaurium erythraea to illustrate the process. nih.govnih.gov

Specificity/Selectivity : This ensures that the analytical signal is solely from the analyte of interest, without interference from other components like impurities or matrix compounds. In HPLC, this is demonstrated by showing that the analyte peak is well-resolved from other peaks and by performing peak purity analysis using a DAD. researchgate.netelementlabsolutions.com

Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of standards at different concentrations. labmanager.com The relationship is expressed by the correlation coefficient (R²).

Detection Limit (DL or LOD) and Quantification Limit (QL or LOQ) : The LOD is the lowest amount of an analyte that can be detected but not necessarily quantified with acceptable precision and accuracy. The LOQ is the lowest amount that can be quantified with suitable precision and accuracy. researchgate.net

Precision : Expresses the closeness of agreement between a series of measurements from the same sample. It is evaluated at three levels:

Repeatability (Intra-day precision) : Precision under the same operating conditions over a short interval.

Intermediate Precision (Inter-day precision) : Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Reproducibility : Precision between different laboratories.

Accuracy : The closeness of the test results to the true value. It is often determined by a recovery study, where a known amount of the analyte is added (spiked) into a sample matrix and the percentage of the analyte recovered by the method is calculated. elementlabsolutions.com

Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage.

Table 2: Example of Linearity Data for Secoiridoid Quantification by HPLC (Based on a validated method for Swertiamarin turkjps.orgnih.gov)

ParameterResult
Concentration Range0.01 mg/mL to 0.05 mg/mL
Regression Equationy = 30567x - 17.55
Correlation Coefficient (R²)0.9997

Table 3: Example of Precision and Accuracy Data for Secoiridoid Quantification by HPLC (Based on a validated method for Swertiamarin nih.gov)

ParameterLevelResultAcceptance Criteria
Precision (RSD%)Intra-day0.89%≤ 2%
Inter-day1.25%≤ 2%
Accuracy (Recovery %)Spiked Samples98.7% - 101.5%98% - 102%

Reference Standards and Certified Reference Materials for this compound

The availability of a high-purity reference standard is a prerequisite for the accurate quantitative analysis of any compound. A Reference Standard (RS) is a well-characterized substance used for identification, purity tests, and assays. A Certified Reference Material (CRM) provides the highest level of accuracy and traceability, as its property values are certified by a recognized body with stated uncertainty.

While reference standards for major secoiridoids like gentiopicroside and swertiamarin are commercially available from various suppliers, a specific CRM for this compound is not commonly listed. labstat.com The lack of a readily available and internationally recognized CRM for this compound can pose a challenge for its precise quantification and for the cross-laboratory validation of analytical methods. Researchers may need to isolate and characterize the compound in-house to create a qualified reference standard for their work.

Advanced Research Perspectives and Future Directions

Elucidation of Unexplored Biosynthetic Steps and Novel Enzyme Identification

The biosynthesis of secoiridoid glycosides like Centapicrin is a complex process involving multiple enzymatic steps. beilstein-journals.org The general pathway is understood to begin with geraniol (B1671447) and proceeds through a series of intermediates, including loganic acid and sweroside (B190387), involving oxidation, glycosylation, and cyclization reactions. researchgate.net In Centaurium erythraea, a known source of this compound, this biosynthetic activity is co-regulated by specific transcriptional cascades, namely CrMYC2 and CrBIS1/BIS2. researchgate.net

However, the precise enzymatic steps that lead to the final structure of this compound remain partially unexplored. Future research must focus on identifying and characterizing the specific enzymes responsible for the final modifications of the secoiridoid backbone that are unique to this compound. This includes the enzymes that catalyze specific acylation or other functional group additions. Identifying these novel enzymes is crucial for understanding the complete biosynthetic pathway and for enabling biotechnological production. pageplace.de

Table 1: Key Intermediates and Enzyme Classes in the General Secoiridoid Biosynthesis Pathway This table outlines the generally accepted steps leading toward secoiridoid glucosides. The specific enzymes for the terminal steps to this compound are a key area for future research.

IntermediatePrecursorKey Enzyme Class InvolvedPotential Function
Loganic Acid 7-Deoxyloganic AcidHydroxylase (e.g., Cytochrome P450)Hydroxylation
Loganin Loganic AcidMethyltransferaseMethylation
Secologanin LoganinSecologanin Synthase (a P450 enzyme)Oxidative cleavage and rearrangement
Sweroside SecologaninReductase / GlycosyltransferaseReduction and Glycosylation
This compound Secoiridoid PrecursorAcyltransferase / Other modifying enzymesFinal structural modifications (e.g., acylation)

Comprehensive Mechanistic Delineation of Pharmacological Activities at the Molecular Level

Extracts from plants containing this compound have been associated with a range of pharmacological activities, including antioxidant, antidiabetic, and anti-inflammatory actions. researchgate.netnanobioletters.comresearchgate.net Secoiridoid glycosides, as a class, are often credited with the bioactivity of these plants, particularly concerning the gastrointestinal tract. researchgate.net

While these effects are reported, the specific molecular mechanisms of this compound itself are not fully delineated. A critical future direction is to move beyond crude extract studies to investigate the precise interactions of isolated this compound at the molecular level. ontosight.ai This involves identifying its specific cellular targets, such as enzymes or receptors, to understand how it exerts its effects. ontosight.ai Techniques like cellular thermal shift assays (CETSA), affinity chromatography, and molecular docking can be employed to pinpoint these targets and clarify its mechanism of action, paving the way for its validation as a therapeutic agent.

Rational Design and Synthesis of this compound Analogs with Enhanced Potency and Selectivity

Rational drug design offers a powerful strategy to improve the therapeutic properties of natural products like this compound. nih.gov By modifying its chemical structure, it is possible to create analogs with enhanced potency, greater selectivity for a specific biological target, and improved pharmacokinetic profiles. nih.gov This process can involve structure-based design, where the 3D structure of the target protein guides modifications, or ligand-based design, which uses the structure of this compound itself as a template. bioscipublisher.com

Future synthetic chemistry efforts could focus on modifying key functional groups of this compound, such as its ester and hydroxyl groups, or altering the glycosidic moiety. ontosight.aimdpi.com For instance, creating a library of this compound derivatives with different acyl chains could modulate its lipophilicity and, consequently, its biological activity and cell permeability. frontiersin.org The synthesis and subsequent screening of these analogs are essential for developing new and more effective therapeutic candidates. mdpi.comnih.gov

Table 2: Hypothetical Design Strategy for this compound Analogs This table presents a conceptual framework for the rational design of this compound analogs and the desired outcomes, based on principles from medicinal chemistry.

Structural Modification AreaProposed ChangeRationaleDesired Outcome
Acyl Group at C-X Replace with various aliphatic or aromatic groupsModulate lipophilicity and steric interactions with the target binding pocket.Increased potency (lower IC₅₀); improved selectivity.
Hydroxyl Groups Etherification or esterificationAlter hydrogen bonding capacity and metabolic stability.Enhanced bioavailability and duration of action.
Glycosidic Bond Replace glucose with other sugars (e.g., rhamnose)Change solubility and interaction with transporters or target.Modified pharmacokinetic profile; altered target specificity.
Secoiridoid Core Isosteric replacement of atoms (e.g., O for S)Fine-tune electronic properties and core stability.Improved chemical stability and target affinity. nih.gov

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research

Omics technologies provide a holistic view of biological systems and are poised to revolutionize natural product research. isaaa.orghumanspecificresearch.orgnih.gov For this compound, these technologies can be applied to its source organisms, like Centaurium erythraea, to accelerate discovery and understanding.

Genomics : Sequencing the genome of the source plant can help identify the genes encoding the entire biosynthetic pathway for this compound. isaaa.org This provides the fundamental blueprint for metabolic engineering.

Proteomics : This involves the large-scale study of proteins. mdpi.com By comparing the proteome of the plant under different conditions (e.g., high vs. low this compound production), researchers can identify the specific enzymes (proteins) actively involved in its synthesis. bmrb.io

Metabolomics : This technology profiles the complete set of small-molecule metabolites. mdpi.com It can be used to map the entire metabolic network connected to this compound, revealing pathway intermediates and regulatory molecules. bmrb.io

Integrating these omics datasets can provide a comprehensive understanding of how this compound is produced and regulated, offering multiple points for intervention to increase yields. teacher.co.kemdpi.com

Biotechnological Production and Sustainable Sourcing Strategies for this compound and its Derivatives

Reliance on wild harvesting of medicinal plants can be unsustainable. Developing alternative production methods is crucial.

Biotechnological Production : Plant cell and tissue culture, particularly hairy root cultures induced by Agrobacterium rhizogenes, have shown promise for producing secoiridoids in a controlled environment. researchgate.net Genetic transformation of Centaurium erythraea has been shown to alter the production of these compounds. researchgate.net Future work should focus on optimizing culture conditions and using metabolic engineering—inserting or overexpressing key biosynthetic genes identified through omics—to create high-yielding cell factories for this compound.

Sustainable Sourcing : Where wild harvesting is necessary, implementing sustainable practices is essential. This includes responsible harvesting protocols that ensure plant population survival, coupled with the development of cultivation programs. barillagroup.com Establishing local cultivation can reduce pressure on wild stocks while providing a consistent and quality-controlled source of raw material. stellantis.com

Integration of Computational Chemistry and Machine Learning in SAR and Drug Discovery Pipelines

Computational chemistry and machine learning are indispensable tools in modern drug discovery, capable of accelerating the process and reducing costs. bioscipublisher.combioascent.com

Computational Chemistry : Techniques like molecular docking can be used to predict how this compound and its designed analogs bind to specific protein targets. pitt.edu Quantitative Structure-Activity Relationship (QSAR) studies can build mathematical models that correlate the chemical structure of analogs with their biological activity, allowing for the prediction of the potency of novel, unsynthesized compounds. bioascent.com

Machine Learning (ML) : ML algorithms can analyze large datasets generated from screening this compound analogs to identify complex SAR patterns that may not be obvious to human researchers. cornell.edufigshare.com Deep learning models, a subset of ML, can be trained on SAR data to design new molecules with desired properties from scratch. arxiv.orgyoutube.comyoutube.com

Integrating these computational pipelines will enable the rapid virtual screening of thousands of potential this compound derivatives, prioritizing the most promising candidates for synthesis and laboratory testing, thereby streamlining the entire drug discovery process. riken.jpyoutube.com

Table 3: Application of Computational Tools in a this compound Drug Discovery Pipeline

Computational ToolApplicationObjective
Homology Modeling Build a 3D model of a target protein if its structure is unknown.Enable structure-based drug design.
Molecular Docking Predict the binding pose and affinity of this compound analogs in the target's active site.Prioritize compounds with the best predicted binding.
QSAR Develop predictive models based on the physicochemical properties of known active and inactive analogs.Guide the design of new analogs with higher predicted activity.
Machine Learning / AI Analyze complex SAR data and generate novel chemical structures.Accelerate hit-to-lead optimization and discover novel scaffolds.
ADMET Prediction Computationally estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity of analogs.Identify and filter out candidates with poor drug-like properties early in the process.

Q & A

Q. What statistical approaches are optimal for multi-omics data integration in Centapicrin research?

  • Methodology : Employ multivariate analysis (PCA, PLS-DA) to link transcriptomic, proteomic, and metabolomic datasets. Use false discovery rate (FDR) correction for high-dimensional data .

Key Considerations for Robust Research

  • Contradiction Analysis : Always replicate conflicting results under identical conditions and audit raw data for experimental artifacts (e.g., instrument calibration logs) .
  • Data Transparency : Share protocols via repositories like Zenodo or Figshare. Include raw spectra and statistical code (R/Python) for independent verification .
  • Literature Rigor : Prioritize studies with full experimental details (e.g., reaction times, solvent batches) over those with incomplete metadata .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.